7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and fluoroaniline.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through various methods, including condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoxazines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the fluorine and amino groups in 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include enhanced reactivity, specific binding interactions, or unique physical properties.
Properties
IUPAC Name |
6-amino-7-fluoro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMAFJZTZAMNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437992 | |
Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112748-06-8 | |
Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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